molecular formula C8H15NO2 B14585105 5-(Dimethylamino)-1-methoxypent-1-en-3-one CAS No. 61229-43-4

5-(Dimethylamino)-1-methoxypent-1-en-3-one

Katalognummer: B14585105
CAS-Nummer: 61229-43-4
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: QQPNSLFTCMOAFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)-1-methoxypent-1-en-3-one is an organic compound with a unique structure that includes a dimethylamino group, a methoxy group, and a pentenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1-methoxypent-1-en-3-one typically involves the reaction of dimethylamine with a suitable precursor, such as a methoxy-substituted pentenone. The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)-1-methoxypent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Dimethylamino)-1-methoxypent-1-en-3-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)-1-methoxypent-1-en-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the compound’s biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethylamine: A simpler compound with similar functional groups but lacking the pentenone backbone.

    Methoxy-substituted pentenones: Compounds with similar backbone structures but different substituents.

    Dimethylamino-substituted compounds: Molecules with the dimethylamino group but different core structures.

Uniqueness

5-(Dimethylamino)-1-methoxypent-1-en-3-one is unique due to its combination of functional groups and backbone structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

61229-43-4

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

5-(dimethylamino)-1-methoxypent-1-en-3-one

InChI

InChI=1S/C8H15NO2/c1-9(2)6-4-8(10)5-7-11-3/h5,7H,4,6H2,1-3H3

InChI-Schlüssel

QQPNSLFTCMOAFR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC(=O)C=COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.